molecular formula C8H16O B073714 2,2-Dimethylcyclohexanol CAS No. 1193-46-0

2,2-Dimethylcyclohexanol

Cat. No.: B073714
CAS No.: 1193-46-0
M. Wt: 128.21 g/mol
InChI Key: BYBYZPFVXFPCND-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a secondary alcohol, characterized by a cyclohexane ring with two methyl groups attached to the second carbon and a hydroxyl group attached to the first carbon. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 2,2-Dimethylcyclohexanol is not fully understood. It is known that alcohols can interact with biomolecules, potentially leading to changes in gene expression or enzyme activity. For example, alcohols can act as inhibitors or activators for certain enzymes

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 174.3±8.0 °C at 760 mmHg This suggests that it is stable under normal laboratory conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 2,2-dimethylcyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method includes the Grignard reaction, where 2,2-dimethylcyclohexanone reacts with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 2,2-dimethylcyclohexanone. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Dimethylcyclohexanol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two methyl groups on the cyclohexane ring, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable compound in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

2,2-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYZPFVXFPCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870858
Record name 2,2-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-46-0
Record name 2,2-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylcyclohexanol
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2,2-Dimethylcyclohexanol
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2,2-Dimethylcyclohexanol
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2,2-Dimethylcyclohexanol
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2,2-Dimethylcyclohexanol
Reactant of Route 6
2,2-Dimethylcyclohexanol
Customer
Q & A

Q1: What are the different dehydration products observed when stereoisomers of 4-tert-butyl-2,2-dimethylcyclohexanol react with phosphoric acid?

A1: Research indicates that the stereoisomers of 4-tert-butyl-2,2-dimethylcyclohexanol exhibit distinct stereospecific reactions with phosphoric acid, leading to different dehydration products []. This observation suggests that the stereochemistry of the starting material significantly influences the reaction pathway and product formation during dehydration. The study highlights the importance of stereochemical considerations in predicting the outcome of chemical reactions involving 2,2-dimethylcyclohexanol derivatives.

Q2: How does the oxidation of this compound with nitric acid compare to the oxidation of cyclohexanol in terms of dibasic acid formation?

A2: Studies examining the oxidation of various cyclohexanol derivatives, including this compound, with nitric acid reveal intriguing differences in the distribution of dibasic acid products []. Specifically, the study discovered that during the oxidation of cyclohexanol to adipic acid, the by-product glutaric acid originates primarily from the loss of the C-2 carbon atom. In contrast, succinic acid formation stems from the loss of both the C-2 and C-3 carbon atoms. This observation provides valuable insights into the mechanistic pathways involved in the oxidation of cyclohexanol and its derivatives, showcasing how substituents like the methyl groups in this compound can influence the reaction outcome.

Q3: Can fungi biotransform cyclademol, a compound structurally similar to this compound, and if so, what are the products and their potential?

A3: Research demonstrates that certain fungi, such as Aspergillus niger and Neurospora crassa, can indeed biotransform cyclademol, a compound structurally related to this compound []. A. niger converts cyclademol into 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone with a 31.2% yield, while N. crassa produces 4-(1-hydroxyethyl)-2,2-dimethylcyclohexanol with a 15.1% yield. Interestingly, these metabolites exhibit moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of fungal biotransformation for generating novel bioactive compounds from terpenoids like cyclademol. This research opens up avenues for exploring the biotransformation capabilities of other microorganisms using compounds structurally similar to this compound as substrates for potentially producing valuable bioactive molecules.

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